molecular formula C25H16N2O4 B214187 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide

货号 B214187
分子量: 408.4 g/mol
InChI 键: MZWQTVQCPYPKIS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide, also known as Compound 25, is a small molecule inhibitor that has shown potential in the field of cancer research. It has been found to inhibit the activity of a protein called BRD4, which is involved in the regulation of gene expression. In

作用机制

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 inhibits the activity of BRD4, a protein that is involved in the regulation of gene expression. BRD4 is known to play a role in the development and progression of cancer, and inhibiting its activity can lead to the suppression of cancer cell growth. In addition, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, it has also been found to inhibit the activity of other proteins, such as NF-κB and STAT3, which are involved in the regulation of immune responses. It has also been found to inhibit angiogenesis, the formation of new blood vessels that is necessary for the growth and spread of cancer cells.

实验室实验的优点和局限性

One advantage of using N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 in lab experiments is that it has been well-characterized and its mechanism of action is well-understood. This makes it a valuable tool for studying the role of BRD4 and other proteins in cancer and other diseases. However, one limitation is that it is a small molecule inhibitor, which means that it may not be as effective as other types of inhibitors, such as antibodies, in certain experimental settings.

未来方向

There are several future directions for research on N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25. One area of interest is the development of more potent and selective inhibitors of BRD4 and other proteins involved in cancer. Another area of interest is the identification of biomarkers that can be used to predict the response of cancer cells to N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 and other inhibitors. Finally, there is a need for further research on the potential use of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 in combination with other cancer treatments, such as chemotherapy and immunotherapy.
Conclusion:
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 is a small molecule inhibitor that has shown potential as a therapeutic agent in the treatment of cancer and other diseases. Its mechanism of action involves the inhibition of BRD4 and other proteins involved in cancer cell growth and immune responses. While there are advantages and limitations to its use in lab experiments, there are several future directions for research on N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 that could lead to the development of more effective treatments for cancer and other diseases.

合成方法

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 involves several steps, including the reaction of 1,2-diaminobenzene with 1,3-dibromo-5-methylbenzene to form an intermediate compound. This intermediate is then reacted with 2-bromo-5-nitrobenzoic acid to form the final product, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25. The synthesis method has been described in detail in a research article published by the Journal of Medicinal Chemistry.

科学研究应用

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 has been shown to have potential as a therapeutic agent in the treatment of cancer. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. In addition, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide 25 has been found to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases.

属性

产品名称

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-3-phenylisoxazole-4-carboxamide

分子式

C25H16N2O4

分子量

408.4 g/mol

IUPAC 名称

N-(9,10-dioxoanthracen-1-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C25H16N2O4/c1-14-20(22(27-31-14)15-8-3-2-4-9-15)25(30)26-19-13-7-12-18-21(19)24(29)17-11-6-5-10-16(17)23(18)28/h2-13H,1H3,(H,26,30)

InChI 键

MZWQTVQCPYPKIS-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O

规范 SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。